Pomalidomide-piperazine

PROTAC synthesis E3 ligase ligand-linker targeted protein degradation

PROTAC development is often stalled by inefficient conjugation handles on IMiD ligands, requiring multi-step functionalization or deprotection. Pomalidomide-piperazine solves this with a ready-to-conjugate secondary amine. - **Direct amide coupling** to carboxyl-terminated target ligands (30-60% yield advantage over protected analogs). - **Rigid piperazine linker** for systematic evaluation of conformational constraint effects on ternary complex formation. - **≥97% purity (HCl salt)** ensures batch-to-batch reproducibility, eliminating false screening negatives from variable input quality.

Molecular Formula C17H18N4O4
Molecular Weight 342.35 g/mol
Cat. No. B15542487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-piperazine
Molecular FormulaC17H18N4O4
Molecular Weight342.35 g/mol
Structural Identifiers
InChIInChI=1S/C17H18N4O4/c22-13-5-4-12(15(23)19-13)21-16(24)10-2-1-3-11(14(10)17(21)25)20-8-6-18-7-9-20/h1-3,12,18H,4-9H2,(H,19,22,23)
InChIKeyAPURBVBIOACKLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pomalidomide-piperazine: Amine-Ready PROTAC Building Block


Pomalidomide-piperazine (CAS 2154342-57-9; molecular formula C₁₇H₁₈N₄O₄; molecular weight 342.35 g/mol) is a functionalized cereblon (CRBN) E3 ubiquitin ligase ligand-linker conjugate designed as a building block for the synthesis of proteolysis-targeting chimeras (PROTACs) [1]. The compound incorporates the pomalidomide pharmacophore—a high-affinity CRBN ligand—covalently linked to a piperazine moiety that terminates in a pendant secondary amine . This amine functionality enables rapid conjugation to carboxyl-containing target protein ligands via amide bond formation using standard peptide coupling reagents, or alternatively via reductive amination strategies . The compound is available in both free base and hydrochloride salt forms, with commercial purity specifications typically ranging from ≥95% to ≥97% .

Pomalidomide-piperazine: Irreplaceable in PROTAC Synthesis


Substituting Pomalidomide-piperazine with generic pomalidomide or other CRBN-recruiting ligands without integrated linker functionality introduces significant synthetic inefficiencies and structural uncertainty in PROTAC development. Pomalidomide itself lacks a conjugation handle, requiring de novo functionalization—typically at the C4 or C5 position of the isoindolinone ring—which necessitates multi-step synthetic modifications, introduces batch-to-batch variability, and risks altering CRBN binding affinity . Even closely related analogs such as Pomalidomide-amido-C3-piperazine-N-Boc contain Boc-protected amines that mandate an additional deprotection step prior to conjugation, adding both time and potential yield loss to PROTAC assembly workflows . Furthermore, as noted in technical literature, even slight alterations in linker composition, length, or attachment chemistry can profoundly affect ternary complex formation between the target protein, E3 ligase, and the degrader molecule—making the consistent, ready-to-conjugate amine handle of Pomalidomide-piperazine a critical variable control point .

Pomalidomide-piperazine: Differentiation Evidence


Conjugation-Ready Amine Bypasses Deprotection

Pomalidomide-piperazine (free base or hydrochloride salt) presents a free secondary amine on the piperazine ring, enabling direct amide bond formation with carboxyl-containing target ligands using standard peptide coupling reagents without any deprotection step . In contrast, the Boc-protected analog Pomalidomide-amido-C3-piperazine-N-Boc requires acidolytic cleavage (e.g., TFA/DCM) to unmask the amine functionality prior to conjugation, adding one synthetic step and necessitating subsequent purification . The elimination of this deprotection step reduces total PROTAC assembly time by approximately 4–24 hours depending on deprotection scale and purification method, while also mitigating the risk of acid-labile functional group degradation in the target ligand component.

PROTAC synthesis E3 ligase ligand-linker targeted protein degradation

Higher Yield in Amide Coupling vs. Carboxylic Acid Analogs

Pomalidomide-piperazine's secondary amine enables conjugation via amide bond formation with carboxyl-containing ligands—a reaction that typically proceeds with yields of 70–90% under standard peptide coupling conditions [1]. Alternative functionalized pomalidomide derivatives bearing carboxylic acid handles (e.g., pomalidomide-COOH or pomalidomide-PEGn-COOH) must conjugate to amine-containing target ligands via the same amide coupling chemistry, but in the reverse orientation. For target ligands that naturally present carboxyl rather than amine functionality, Pomalidomide-piperazine avoids the need for an additional amine-to-carboxyl functional group interconversion step on the target ligand—a transformation that can incur 30–60% yield losses depending on substrate complexity .

PROTAC conjugation efficiency amide coupling synthetic yield

Rigid Piperazine Linker Provides Defined Geometry

Pomalidomide-piperazine incorporates a rigid piperazine linker that provides a constrained spatial orientation between the CRBN-binding pomalidomide moiety and the pendant conjugation handle . This structural rigidity contrasts with flexible PEG-based linker analogs (e.g., Pomalidomide-PEGn-amine derivatives), which adopt multiple low-energy conformations in solution. In PROTAC design, linker rigidity has been shown to influence ternary complex formation and degradation efficiency by constraining the relative orientation of the E3 ligase and target protein—a parameter that can shift DC₅₀ values by >10-fold between rigid and flexible linkers of identical atom count in some target systems [1]. The piperazine ring provides a well-defined C–N bond angle (~109.5°) and limited rotational freedom relative to freely rotating PEG ether bonds, enabling more predictable structure-activity relationships during PROTAC optimization.

linker rigidity ternary complex formation PROTAC structure-activity relationship

High Purity and Batch-to-Batch Consistency

Pomalidomide-piperazine hydrochloride (CAS 2230956-83-7) is commercially available with purity specifications of ≥97.0% as determined by HPLC, with certificates of analysis provided for each batch . This purity standard exceeds the typical purity range of 90–95% reported for in-house synthesized pomalidomide-amine derivatives prepared via literature methods, where column chromatography often fails to fully resolve closely eluting byproducts from pomalidomide functionalization reactions [1]. In PROTAC development, impurities in the E3 ligand-linker component can carry through to the final degrader molecule, complicating biological activity interpretation and introducing false negatives in degradation screening assays. The availability of analytically validated material with documented purity and stability under specified storage conditions (−20°C powder, 2 years; 4°C in DMSO, 2 weeks; −80°C in DMSO, 6 months) provides a standardized input for reproducible PROTAC synthesis [2].

PROTAC reproducibility chemical purity batch consistency

Pomalidomide-piperazine: Research & Industrial Applications


PROTAC Library Synthesis with Carboxyl Ligands

Laboratories generating PROTAC libraries where target protein ligands contain carboxylic acid functional groups (e.g., small-molecule enzyme inhibitors with free carboxylates, peptide-based ligands with C-terminal acids) can use Pomalidomide-piperazine for direct, high-yield conjugation via standard amide coupling. As demonstrated in Section 3, this eliminates the deprotection step required for Boc-protected analogs and provides a 30–60% yield advantage over routes requiring functional group interconversion of the target ligand .

Linker Optimization with Rigid Geometry

When optimizing PROTAC linker length and geometry for a specific protein target, Pomalidomide-piperazine provides a rigid piperazine starting point that can be directly compared against flexible PEG-based linkers. As noted in Section 3, linker rigidity can shift degradation DC₅₀ by >10-fold . Incorporating this building block early in optimization campaigns allows systematic evaluation of conformational constraint effects on ternary complex formation efficiency.

High-Throughput Screening with Batch Reproducibility

For industrial or academic screening facilities synthesizing dozens to hundreds of PROTAC candidates, the commercial availability of Pomalidomide-piperazine hydrochloride with ≥97% purity and documented stability profiles (Section 3) ensures consistent input material quality across multiple synthesis campaigns . This reproducibility reduces the risk of false-negative screening results attributable to variable building block purity—a documented concern when using in-house synthesized IMiD analogs with 90–95% purity .

PROTAC Development with Constrained Ligand Handles

In scenarios where the target protein ligand is commercially available only in carboxylic acid form or where synthetic accessibility favors carboxyl-terminated intermediates, Pomalidomide-piperazine's amine-terminated design aligns optimally with the available chemical handle. This avoids the need to synthesize amine-functionalized target ligand derivatives—a process that can add 1–3 synthetic steps and reduce overall PROTAC campaign throughput.

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